![molecular formula C27H21F3N2O4S2 B384205 9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B384205.png)
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolo ring: This can be achieved through the reaction of a suitable thiol with a halogenated precursor under basic conditions.
Cyclization: The intermediate is then subjected to cyclization reactions to form the core structure of the compound.
Functional Group Introduction: The methoxyphenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.
Final Cyclization and Functionalization: The final steps involve further cyclization and functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione: shares similarities with other compounds that have thiazolo and thiopyrano rings, as well as those with methoxyphenyl and trifluoromethylphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C27H21F3N2O4S2 |
|---|---|
Molekulargewicht |
558.6g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C27H21F3N2O4S2/c1-36-14-7-5-11(6-8-14)17-18-15-10-16(21(18)37-23-22(17)38-26(35)31-23)20-19(15)24(33)32(25(20)34)13-4-2-3-12(9-13)27(28,29)30/h2-9,15-21H,10H2,1H3,(H,31,35) |
InChI-Schlüssel |
NSQOUZPPLNSZLX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


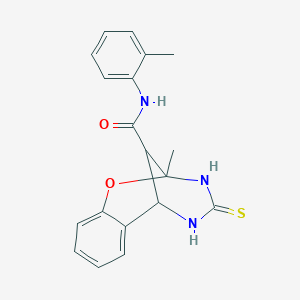

![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B384125.png)
![N-(2,4-dimethylphenyl)-9,10-dimethyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-13-carboxamide](/img/structure/B384127.png)
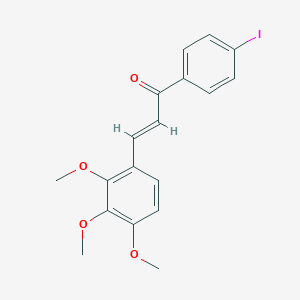
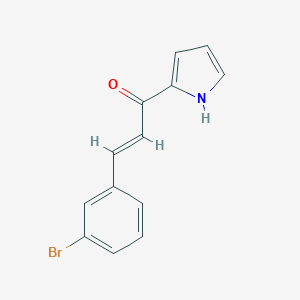

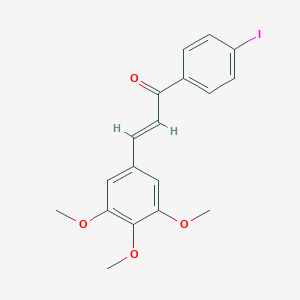
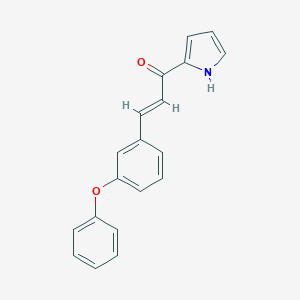
![1-(4-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384137.png)
![1-[1,1'-biphenyl]-4-yl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B384139.png)
![5-(1-Adamantyl)-2,3-dihydro[1,3]thiazolo[2,3-b][1,3]thiazol-4-ium](/img/structure/B384140.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[1,1'-biphenyl]-4-ylethanone](/img/structure/B384141.png)
![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B384145.png)
